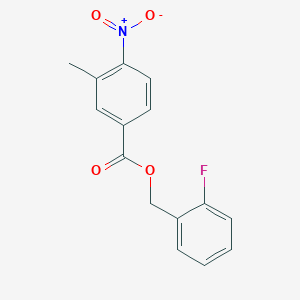

2-fluorobenzyl 3-methyl-4-nitrobenzoate

Description

2-Fluorobenzyl 3-methyl-4-nitrobenzoate is a fluorinated aromatic ester characterized by a nitro-substituted benzoate backbone and a 2-fluorobenzyl ester group. The 4-nitro group confers electron-withdrawing properties, influencing reactivity and intermolecular interactions, while the 2-fluorobenzyl group introduces steric and electronic effects that modulate solubility, stability, and binding affinity in biological systems .

The compound’s synthesis typically involves esterification of 3-methyl-4-nitrobenzoic acid with 2-fluorobenzyl bromide or alcohol under catalytic conditions. Its crystalline structure, analyzed via X-ray diffraction (e.g., SHELX programs ), reveals hydrogen-bonding patterns critical for understanding its physicochemical behavior .

Properties

IUPAC Name |

(2-fluorophenyl)methyl 3-methyl-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO4/c1-10-8-11(6-7-14(10)17(19)20)15(18)21-9-12-4-2-3-5-13(12)16/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVWGFUMFIWMCDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OCC2=CC=CC=C2F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluorobenzyl 3-methyl-4-nitrobenzoate typically involves the esterification of 3-methyl-4-nitrobenzoic acid with 2-fluorobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-fluorobenzyl 3-methyl-4-nitrobenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom on the benzyl group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products

Nucleophilic Substitution: Substituted benzyl derivatives depending on the nucleophile used.

Reduction: 2-fluorobenzyl 3-methyl-4-aminobenzoate.

Hydrolysis: 3-methyl-4-nitrobenzoic acid and 2-fluorobenzyl alcohol.

Scientific Research Applications

2-fluorobenzyl 3-methyl-4-nitrobenzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: The compound can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.

Medicinal Chemistry: It is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

Biological Studies: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of 2-fluorobenzyl 3-methyl-4-nitrobenzoate depends on its specific application. In medicinal chemistry, for example, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds . The nitro group can participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-fluorobenzyl 3-methyl-4-nitrobenzoate, a comparative analysis with structurally related compounds is essential. Key comparisons include:

Substituent Effects on Bioactivity

- 2-Fluorobenzyl vs. Benzyl Groups: Evidence from acetylcholinesterase (AChE) inhibitors highlights that 2-fluorobenzyl substitutions enhance inhibitory activity compared to non-fluorinated benzyl groups. For example, compound IIId (with a 2-fluorobenzyl group) exhibited superior AChE inhibition to donepezil, attributed to additional hydrogen bonding with Phe288 and improved receptor fitting . This suggests that the fluorine atom’s electronegativity and steric profile optimize target interactions, a feature likely relevant to this compound in drug design.

Nitro vs. Methoxy Substituents :

Methyl 3-methoxy-4-nitrobenzoate (NIST data ) demonstrates that methoxy groups at the 3-position reduce electron-withdrawing effects compared to methyl groups. The 3-methyl-4-nitrobenzoate moiety in the target compound may offer greater stability and electrophilicity, favoring reactions such as nucleophilic aromatic substitution.

Physicochemical Properties

*Estimated values based on structural analogs.

- Solubility : The nitro and methyl groups in the target compound reduce aqueous solubility compared to 2-fluorobenzyl alcohol but enhance lipid solubility (higher LogP), favoring blood-brain barrier penetration in therapeutic contexts .

- Thermal Stability : The nitro group increases thermal stability relative to methoxy analogs, as seen in differential scanning calorimetry (DSC) studies of nitrobenzoates .

Hydrogen Bonding and Crystallography

The 2-fluorobenzyl group participates in C–H···F and C–H···O hydrogen bonds, as observed in related fluorinated crystals . In contrast, non-fluorinated benzyl esters rely on weaker van der Waals interactions. These bonding patterns, analyzed via ORTEP-3 , influence crystal packing and melting points. For example, 2-fluorobenzyl derivatives often form denser lattices than their non-fluorinated counterparts, correlating with higher melting points .

Analytical Signatures

Mass spectrometry fragmentation of 2-fluorobenzyl derivatives produces characteristic ions such as C₇H₆F⁺ (m/z = 109.0448), distinct from non-fluorinated analogs that generate C₇H₇⁺ (m/z = 91.0542) . This facilitates unambiguous identification in complex mixtures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.